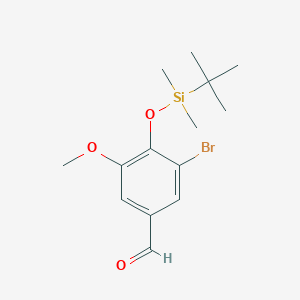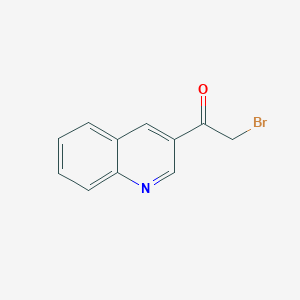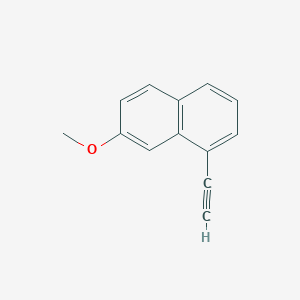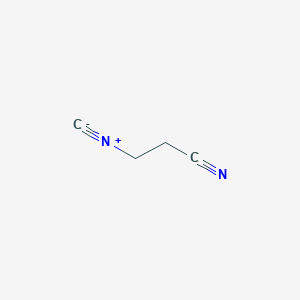
3-Bromo-4-(t-butyldimethylsilyloxy)-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde: is an organic compound with the molecular formula C13H19BrO2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methoxy group, and a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of brominating agents, methoxylating agents, and silylating agents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in the development of pharmaceuticals and biologically active compounds.
- Used in the synthesis of molecules for biological assays and studies.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The bromine atom and the tert-butyldimethylsilyloxy group can influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
- 3-bromo-4-[(tert-butyldimethylsilyl)oxy]benzaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 1-Bromo-4-tert-butylbenzene
Comparison:
- 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde is unique due to the presence of both a methoxy group and a tert-butyldimethylsilyloxy group, which can significantly influence its reactivity and applications.
- (3-Bromopropoxy)-tert-butyldimethylsilane and 1-Bromo-4-tert-butylbenzene lack the methoxy group, which can result in different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C14H21BrO3Si |
|---|---|
Peso molecular |
345.30 g/mol |
Nombre IUPAC |
3-bromo-4-[tert-butyl(dimethyl)silyl]oxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C14H21BrO3Si/c1-14(2,3)19(5,6)18-13-11(15)7-10(9-16)8-12(13)17-4/h7-9H,1-6H3 |
Clave InChI |
HSHIQOHZCMXTFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1Br)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)

![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)


